molecular formula C10H12O B13825341 3-Methylindan-4-ol CAS No. 29820-22-2

3-Methylindan-4-ol

Cat. No.: B13825341
CAS No.: 29820-22-2
M. Wt: 148.20 g/mol
InChI Key: HZJPNSZTILZSPN-UHFFFAOYSA-N
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Description

3-Methylindan-4-ol is an organic compound with the molecular formula C10H12O. It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the fourth carbon of the indan ring, with a methyl group (-CH3) at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylindan-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of indan-4-ol with methylating agents. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylindan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylindan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylindan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylindan-4-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .

Properties

CAS No.

29820-22-2

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7,11H,5-6H2,1H3

InChI Key

HZJPNSZTILZSPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C(=CC=C2)O

Origin of Product

United States

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